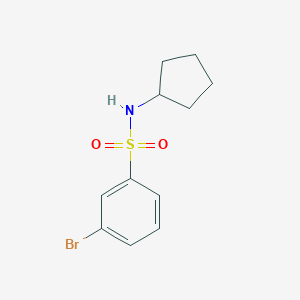

3-bromo-N-cyclopentylbenzenesulfonamide

Description

3-Bromo-N-cyclopentylbenzenesulfonamide (CAS 876681-09-3) is a sulfonamide derivative with a bromine atom at the 3-position of the benzene ring and a cyclopentyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₁H₁₄BrNO₂S, and it has a molecular weight of 304.2 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents.

Properties

Molecular Formula |

C11H14BrNO2S |

|---|---|

Molecular Weight |

304.21 g/mol |

IUPAC Name |

3-bromo-N-cyclopentylbenzenesulfonamide |

InChI |

InChI=1S/C11H14BrNO2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2 |

InChI Key |

NVEATWMNDKYIDN-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Nitrogen

3-Bromo-N-cyclohexyl-4-methylbenzenesulfonamide (CAS 850429-69-5)

- Structure : Cyclohexyl group (6-membered ring) instead of cyclopentyl; additional methyl group at the 4-position of the benzene ring.

- Molecular Formula: C₁₃H₁₈BrNO₂S.

- Key Differences :

3-Bromo-N-isopropylbenzenesulfonamide (CAS 871269-08-8)

- Structure : Isopropyl group (branched alkyl) instead of cyclopentyl.

- Molecular Formula: C₉H₁₂BrNO₂S.

- Lower molecular weight (290.2 g/mol) may enhance solubility in polar solvents .

Substituent Variations on the Aromatic Ring

3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)

- Structure : Methyl groups on the sulfonamide nitrogen and at the 5-position of the benzene ring.

- Molecular Formula: C₈H₁₀BrNO₂S.

- Methylation at position 5 may sterically hinder electrophilic substitution reactions .

N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide

- Structure : Pyridine ring replaces benzene; bromine at position 3 and methyl at position 5 of the pyridine.

- Key Differences: Pyridine’s nitrogen introduces polarity, altering electronic distribution and hydrogen-bonding capacity.

Functional Group Modifications

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide (CAS 1017410-44-4)

- Structure: Amino (-NH₂) and chloro (-Cl) groups at positions 3 and 4 of the benzene ring.

- Molecular Formula : C₁₁H₁₄ClN₂O₂S.

- Key Differences: Amino group increases solubility in aqueous media and provides a site for further functionalization (e.g., acylation). Chloro substituent may enhance electrophilic reactivity at the 4-position .

Molecular Weight and Lipophilicity

- Cyclopentyl vs. Cyclohexyl : Cyclohexyl derivatives (e.g., CAS 850429-69-5) exhibit higher logP values due to increased carbon content, favoring blood-brain barrier penetration but risking solubility limitations .

- Isopropyl vs. Cyclopentyl : The isopropyl analog (CAS 871269-08-8) offers a balance between lipophilicity and solubility, making it suitable for oral bioavailability studies .

Electronic Effects

- Bromine Position: Bromine at position 3 (target compound) directs electrophilic substitution to the 4-position, whereas methyl or amino substituents (e.g., CAS 1020252-91-8, 1017410-44-4) alter reactivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.